A Technical Guide to 1-Chloroisoquinolin-6-OL: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
A Technical Guide to 1-Chloroisoquinolin-6-OL: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] This guide provides an in-depth technical overview of 1-Chloroisoquinolin-6-OL, a bifunctional synthetic intermediate poised for significant utility in drug discovery and development. While experimental data on this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide for researchers. We will explore its physicochemical properties, delineate logical and field-proven synthetic routes, analyze its key reactive sites for library generation, and discuss its potential applications in the development of novel therapeutics.
Physicochemical and Structural Properties
1-Chloroisoquinolin-6-OL is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with a chlorine atom at the C1 position and a hydroxyl group at the C6 position. These two functional groups provide orthogonal handles for chemical modification, making it a highly valuable building block.
Caption: Chemical Structure of 1-Chloroisoquinolin-6-OL.
Due to the lack of direct experimental data for 1-Chloroisoquinolin-6-OL, the following table includes data for the parent compound, 1-Chloroisoquinoline, and the key synthetic precursor, 1-Chloro-6-methoxyisoquinoline, to provide a reliable physicochemical context.
| Property | Value (1-Chloroisoquinolin-6-OL) | Reference Data | Source |
| Molecular Formula | C₉H₆ClNO | C₉H₆ClN (1-Chloroisoquinoline) | [2] |
| C₁₀H₈ClNO (1-Chloro-6-methoxyisoquinoline) | [3] | ||
| Molecular Weight | 179.60 g/mol | 163.60 g/mol (1-Chloroisoquinoline) | [2] |
| 193.63 g/mol (1-Chloro-6-methoxyisoquinoline) | [3] | ||
| CAS Number | Not Assigned | 19493-44-8 (1-Chloroisoquinoline) | [2] |
| 132997-77-4 (1-Chloro-6-methoxyisoquinoline) | [3] | ||
| Appearance | Predicted: Off-white to light brown solid | White to yellow low melting solid (1-Chloroisoquinoline) | [2] |
| Melting Point | Data not available | 31-36 °C (1-Chloroisoquinoline) | [2] |
| Boiling Point | Data not available | 274-275 °C @ 768 mmHg (1-Chloroisoquinoline) | [2] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Insoluble in water (1-Chloroisoquinoline) | [2] |
| pKa | Predicted: ~8-10 (phenolic hydroxyl) | 2.03 (Predicted, for protonated nitrogen) (1-Chloroisoquinoline) | [2] |
Synthesis and Purification
The most strategically sound approach to 1-Chloroisoquinolin-6-OL is the demethylation of its corresponding methyl ether, 1-Chloro-6-methoxyisoquinoline. This precursor is readily accessible from 6-methoxy-2H-isoquinolin-1-one.[4] This two-step sequence is advantageous as it utilizes common and reliable transformations in heterocyclic chemistry.
Caption: Synthetic workflow for 1-Chloroisoquinolin-6-OL.
Protocol 2.1: Synthesis of 1-Chloro-6-methoxyisoquinoline
This protocol is adapted from documented procedures for the conversion of isoquinolinones to 1-chloroisoquinolines.[4] The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-2H-isoquinolin-1-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH > 8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1-Chloro-6-methoxyisoquinoline.
Protocol 2.2: Demethylation to 1-Chloroisoquinolin-6-OL (Exemplary Protocol)
The cleavage of the aryl methyl ether is a critical step to unmask the hydroxyl group.[4] Boron tribromide (BBr₃) is a highly efficient Lewis acid for this purpose, particularly for electron-rich aromatic ethers.
Methodology:
-
Dissolve 1-Chloro-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Adjust the pH to be neutral or slightly acidic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1-Chloroisoquinolin-6-OL can be purified by recrystallization or flash column chromatography.
Chemical Reactivity and Derivatization
The utility of 1-Chloroisoquinolin-6-OL as a building block stems from its two distinct reactive sites: the C1-chloride and the C6-hydroxyl group. This bifunctionality allows for sequential and selective modifications to build molecular complexity.
Reactions at the C1-Position: Palladium Cross-Coupling
The chlorine atom at the C1 position of the isoquinoline ring is activated towards oxidative addition by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This is the most powerful method for introducing carbon-carbon and carbon-heteroatom bonds at this position.
Causality: The electron-withdrawing nitrogen atom in the isoquinoline ring system enhances the electrophilicity of the C1 position, facilitating the oxidative addition step that initiates the catalytic cycle in cross-coupling reactions.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 3.1.1: Exemplary Suzuki-Miyaura Coupling
This protocol describes a standard procedure for coupling an arylboronic acid to the C1 position.[5][6]
Methodology:
-
In a reaction vessel, combine 1-Chloroisoquinolin-6-OL (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
De-gas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Add a de-gassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Other important cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne bonds), are also highly effective at the C1 position.
Reactions at the C6-Hydroxyl Group
The phenolic hydroxyl group at C6 offers a secondary site for derivatization through classical reactions.
-
O-Alkylation: Using a base (e.g., K₂CO₃, NaH) and an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent (e.g., DMF, acetone) via the Williamson ether synthesis.
-
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form ester derivatives.
-
O-Arylation: Buchwald-Hartwig or Ullmann coupling can be employed to form diaryl ethers, though this often requires protection of the C1 position or careful selection of reaction conditions.
Spectroscopic Characterization (Predicted)
While verified spectra for 1-Chloroisoquinolin-6-OL are not widely published, its structure allows for reliable prediction of key spectral features.
-
¹H NMR: The spectrum is expected to show a set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the five protons on the isoquinoline core. A broad singlet, which may be exchangeable with D₂O, is anticipated for the phenolic -OH proton, typically downfield (δ 9-11 ppm), though its position is solvent-dependent.
-
¹³C NMR: The spectrum will display nine distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield and the carbon attached to the chlorine atom also showing a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of one chlorine atom, with (M)⁺ and (M+2)⁺ peaks in an approximate 3:1 ratio, which is a definitive diagnostic feature.[1]
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ range.
Handling and Safety
No specific safety data sheet (SDS) is available for 1-Chloroisoquinolin-6-OL. Therefore, prudent safety measures should be based on data from structurally similar compounds like 1-Chloroisoquinoline.
| Hazard Category | GHS Classification (Based on 1-Chloroisoquinoline) | Precautionary Measures | Source |
| Acute Toxicity | H302: Harmful if swallowed. | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [7] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[9] Store in a cool, dry place away from incompatible materials.
Applications in Drug Discovery
1-Chloroisoquinolin-6-OL is not an end-product therapeutic but rather a strategic starting material for creating libraries of novel compounds for biological screening. Its bifunctional nature is its greatest asset.
Caption: Role of 1-Chloroisoquinolin-6-OL as a scaffold for library synthesis.
The ability to selectively modify the C1 and C6 positions allows for a systematic exploration of the chemical space around the isoquinoline core. Researchers can:
-
Generate a C1-diversified library: By reacting the C1-chloride with a range of boronic acids, amines, or alkynes while keeping the C6-OH group constant (or protected).
-
Generate a C6-diversified library: By first performing a desired C1 coupling and then reacting the C6-OH with various alkylating or acylating agents.
This systematic approach is fundamental to developing Structure-Activity Relationships (SAR), enabling the optimization of compound potency, selectivity, and pharmacokinetic properties. The broader class of chloroisoquinolines has been investigated for a wide range of pharmacological activities, underscoring the potential of new derivatives.[10][11]
Conclusion
1-Chloroisoquinolin-6-OL represents a highly versatile and valuable, yet under-characterized, building block for medicinal chemistry. Its key strengths lie in its straightforward synthesis from common precursors and its possession of two chemically distinct functional groups amenable to selective, high-yield derivatization. This guide provides the necessary foundational knowledge—from synthesis and handling to reactivity and strategic application—to empower researchers to effectively integrate this powerful scaffold into their drug discovery programs. Further experimental characterization of this compound is warranted and will undoubtedly unlock its full potential in the creation of next-generation therapeutics.
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ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
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G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 7, 2026, from [Link]
- ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved February 7, 2026, from a URL provided by the grounding tool.
- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
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PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22250244, 6-Bromo-1-chloro-isoquinoline. Retrieved February 7, 2026, from [Link]
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